Product packaging for Sodium crotonate(Cat. No.:CAS No. 17342-77-7)

Sodium crotonate

Cat. No.: B1149024
CAS No.: 17342-77-7
M. Wt: 108.07107
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium Crotonate (C4H5NaO2), the sodium salt of crotonic acid, is a chemical reagent of significant interest in biomedical research, primarily for its role as a precursor for histone lysine crotonylation (Kcr). This post-translational modification has emerged as a crucial regulatory mechanism in epigenetics. Recent studies demonstrate that this compound can induce histone crotonylation in vitro and in vivo, and research indicates it may alleviate pathological features in models of Diabetic Kidney Disease (DKD). The proposed mechanism suggests this protective effect is partially mediated through the histone crotonylation pathway, involving ACSS2 and the histone acyltransferase P300 . Beyond this, induced crotonylation has been shown to regulate fundamental cellular processes such as human embryonic stem cell (hESC) differentiation, where it promotes endodermal lineage commitment and facilitates a metabolic switch from glycolysis . As a research tool, this compound is invaluable for investigating the role of crotonylation in gene expression, cell differentiation, disease progression, and metabolic regulation. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NaO2 B1149024 Sodium crotonate CAS No. 17342-77-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17342-77-7

Molecular Formula

C4H5NaO2

Molecular Weight

108.07107

Synonyms

2-Butenoic acid, sodiuM salt, (2E)-

Origin of Product

United States

Chemical and Physical Properties of Sodium Crotonate

The properties of sodium crotonate are essential for its application in research. A summary of its key chemical and physical characteristics is provided below.

PropertyValue
Chemical Formula C₄H₅NaO₂
Molecular Weight 108.07 g/mol ncats.io
Appearance White crystalline solid nih.gov
Solubility Soluble in water nih.gov
Melting Point Data for the salt is not readily available, but the parent crotonic acid melts at 72 °C nih.gov
Boiling Point Data for the salt is not readily available, but the parent crotonic acid boils at 185 °C nih.gov
SMILES C/C=C/C(=O)[O-].[Na+] nih.gov
InChI Key GOCYQQKRJUGVRU-SQQVDAMQSA-M nih.gov

Mechanistic Investigations of Reactions Involving Sodium Crotonate

Solid-State Dimerization and Oligomerization Pathways

The solid-state thermal reaction of sodium crotonate is a well-studied process that showcases remarkable chemo- and stereospecificity. Unlike reactions in solution, the outcomes of solid-state reactions are often dictated by the arrangement of molecules within the crystal lattice. This section delves into the mechanistic details of these transformations, highlighting the influence of various factors on the reaction pathway and product distribution.

Chemo- and Stereospecific Dimerization Mechanisms

The thermal dimerization of sodium trans-2-butenoate (this compound) in the solid state yields rel-(3S,4R)-1-hexene-3,4-dicarboxylate with high chemo- and stereospecificity. researchgate.net When heated, this compound undergoes a dimerization reaction to produce hex-1-ene-3,4-dicarboxylate in nearly quantitative yield. rsc.orgrsc.org The high yield of a single product underscores the controlled nature of this solid-state reaction. rsc.org For instance, heating this compound at 300°C under vacuum for 4 hours results in an 84% yield of 1-hexene-3,4-dicarboxylic acid after acidification. researchgate.net

In contrast, γ-ray-induced polymerization of sodium trans-2-butenoate leads to a stereospecific trimerization, forming the trisodium (B8492382) salt of 2,4-dimethylhept-6-ene-1,3,5-tricarboxylic acid. brandeis.edu This highlights how different energy sources can lead to distinct, yet still highly specific, reaction pathways in the solid state. brandeis.edu

Influence of Alkali Metal Counterion on Reaction Selectivity and Product Distribution

The identity of the alkali metal counterion significantly impacts the course of the solid-state thermal dimerization of crotonates. While this compound yields a single dimer, potassium crotonate produces a mixture of three isomeric dimers: hex-1-ene-3,4-dicarboxylate, 4-methylpent-2-ene-3,5-dicarboxylate, and 2-methylene-3-methylbutane-1,4-dicarboxylate. rsc.orgrsc.org

This difference in reactivity is attributed to the ionic radii of the cations (Na⁺ = 0.95 Å, K⁺ = 1.33 Å). rsc.org The smaller sodium ion allows for a closer packing of the crotonate anions in the crystal lattice, pre-organizing them for a specific dimerization pathway. rsc.org The larger potassium ion leads to greater separation between the anions, requiring more thermal energy to initiate dimerization and resulting in lower product selectivity. rsc.org Consequently, this compound dimerizes at 250°C, a temperature at which potassium crotonate shows no reaction. rsc.org

Table 1: Dimerization Products of Alkali Metal Crotonates

Alkali MetalDimerization Products
SodiumHex-1-ene-3,4-dicarboxylate (nearly quantitative yield) rsc.orgrsc.org
PotassiumMixture of: - Hex-1-ene-3,4-dicarboxylate - 4-Methylpent-2-ene-3,5-dicarboxylate - 2-Methylene-3-methylbutane-1,4-dicarboxylate rsc.orgrsc.org

Role of Crystal Lattice and Solid Solution Formation in Solid-State Reactivity

In contrast, the dimerization of potassium crotonate at higher temperatures leads to the decay of the crystal structure, consistent with the formation of multiple products. rsc.orgrsc.org At 295°C, potassium crotonate initially forms a solid solution, but at 320°C, the crystal structure breaks down as isomers interconvert. rsc.orgrsc.org

The formation of a new crystalline phase has also been observed in the solid-state thermal reactions of binary systems, such as sodium acrylate/crotonate, leading to cross-coupled dimers. rsc.org

Postulated Biradical Pathways in Dimer Formation

The mechanism of dimer formation is proposed to proceed through a biradical intermediate. rsc.org In this pathway, the α-carbons of two adjacent crotonate anions in the crystal lattice bond to form a biradical dimer. rsc.org Subsequent hydrogen migration and double bond formation lead to the final product, hex-1-ene-3,4-dicarboxylate. rsc.org

For potassium crotonate, different initial biradical formations could lead to the various observed isomeric products. rsc.org However, other reaction mechanisms may also be possible, and further studies are needed for a complete understanding. rsc.org

Solution-Phase Reactivity and Kinetic Analysis

In solution, the reactivity of crotonates is governed by different principles than in the solid state, with reactions often proceeding through ionic mechanisms.

Michael Addition Reactions with Activated Olefins

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org In this context, the crotonate anion can act as a Michael acceptor, reacting with various nucleophiles. The general mechanism involves the attack of a nucleophile (Michael donor) on the β-carbon of the α,β-unsaturated system. wikipedia.orgmasterorganicchemistry.com

Kinetic studies of Michael additions involving crotonates have been performed. For example, the reaction of ethyl crotonate with dimethyl malonate, catalyzed by potassium tertiary butoxide in t-butyl alcohol, has been investigated to understand the kinetics, which are consistent with the generally accepted Michael mechanism. core.ac.uk These reactions are crucial for forming new carbon-carbon bonds and are synthetically versatile. researchgate.net The kinetics can be influenced by factors such as base concentration, temperature, and solvent. cdnsciencepub.com

Differential Reactivity of Free Anions versus Ion Pairs in Solution-Phase Reactions

In solution, the reactivity of the crotonate anion can be significantly influenced by its association with the sodium cation. The formation of ion pairs, which can range from tight (contact) ion pairs to solvent-separated ion pairs, alters the nucleophilicity and basicity of the crotonate anion compared to the "free" solvated anion. wikipedia.orgmdpi.com

The nature of the solvent plays a crucial role in the equilibrium between free ions and ion pairs. In polar, protic solvents, the free anion is stabilized through strong intermolecular interactions, such as hydrogen bonding, which can reduce its reactivity. libretexts.org Conversely, in less polar aprotic solvents, ion pairing is more prevalent. wikipedia.org

Studies on the reactions of sodium salts of various organic anions have shown that the free anion is often a more reactive nucleophile than the ion pair. rsc.org However, the specific reactivity also depends on the substrate and reaction type. For instance, in Michael additions, the relative reactivity of free ions versus ion pairs can vary. rsc.org While the counter-ion (like Na+) is often considered not to directly coordinate with the anionic nucleophile in many SN2 reactions, recent studies suggest that contact ion pairs can exist and influence reactivity. mdpi.comrsc.org The formation of a contact ion pair can rearrange the electron density within the anion, thereby affecting its nucleophilic properties. mdpi.com

The interaction between the cation and anion in an ion pair can be described as an electrostatic attraction. libretexts.org In a tight or contact ion pair, no solvent molecules are present between the cation and anion. wikipedia.org As the solvent's solvating power increases, it can insert itself between the ions, leading to a loose or solvent-shared ion pair, and eventually to fully solvated, free ions. wikipedia.org This equilibrium directly impacts the availability and reactivity of the anionic species in solution.

Autoxidation Kinetics and Solvent Effects on Reactivity

The autoxidation of crotonate, a process involving reaction with oxygen, is subject to solvent effects that can alter the reaction rate and mechanism. The solvent can influence reactivity by stabilizing or destabilizing reactants, transition states, and products. rsc.org For instance, polar solvents can stabilize charged species, which may be formed during the oxidation process. cas.cz

Kinetic studies of autoxidation reactions of various organic compounds have demonstrated the significant role of the solvent. mdpi.com The rate of autoxidation can be influenced by the solvent's ability to act as a hydrogen-bond donor or acceptor, which can stabilize radical intermediates or transition states. acs.orgresearchgate.net For example, in the permanganate (B83412) oxidation of alkenes, polar solvents are expected to stabilize the charged permanganate ion. cas.cz

Mechanisms in Anionic Polymerization Initiation

Crotonate Anion as an Initiator in Ring-Opening Polymerization

The crotonate anion can act as an initiator in the anionic ring-opening polymerization (AROP) of certain cyclic monomers, such as β-butyrolactone (BL). nih.govmdpi.com When strong bases are used as initiators for BL polymerization, a primary reaction can be the deprotonation of the monomer to form a crotonate anion, which then serves as the actual initiator for the polymerization process. nih.govmdpi.com For example, initiators like potassium hydride can lead to the formation of a crotonate anion which initiates polymerization. mdpi.com Similarly, when sodium hydride (NaH) is used to initiate the polymerization of BL, it deprotonates the monomer to form sodium trans-crotonate, which then initiates the ring-opening polymerization. core.ac.uk

The mechanism involves the nucleophilic attack of the crotonate anion on the monomer. In the case of BL, weak nucleophiles like carboxylate anions typically attack the C4 carbon of the monomer in an SN2 reaction. nih.govmdpi.com This leads to the formation of polyesters with carboxylate growing species. nih.govnih.gov The use of crotonate as an initiator results in polymer chains that possess crotonate initial groups. nih.govnih.gov The structure of the resulting polymer, including the end groups, can be analyzed using techniques like NMR and MALDI-TOF mass spectrometry to confirm the initiation mechanism. core.ac.uk

The effectiveness of the crotonate anion as an initiator is influenced by its basicity and nucleophilicity. nih.govmdpi.com In some systems, the crotonate initiator is generated in situ from the reaction of a stronger base with the monomer. researchgate.net

Elimination Reactions Leading to Crotonate Formation During Polymerization Propagation

During the propagation step of anionic polymerization, particularly of β-lactones, elimination reactions can occur, leading to the formation of crotonate end groups on the polymer chains. nih.gov This is often observed as a side reaction or a chain transfer process. nih.gov

For example, in the anionic polymerization of β-butyrolactone (BL), chain transfer to the polymer can occur via an E1cB mechanism, resulting in the formation of crotonate end groups. nih.gov This process involves the abstraction of an acidic proton from the polymer chain, followed by elimination to create a carbon-carbon double bond, characteristic of the crotonate structure. nih.gov

The propensity for these elimination reactions can be influenced by the reaction conditions and the nature of the initiator used. nih.govmdpi.com For instance, in the polymerization of BL initiated by sodium phenoxides, the formation of crotonate initial groups can occur through monomer deprotonation, but crotonate end groups can also form during propagation. nih.gov The presence of strong bases can promote these elimination reactions. researchgate.net These elimination reactions are a crucial consideration in controlling the microstructure and end-group functionality of the resulting polymers. openrepository.com

Metal-Catalyzed Processes Involving Crotonate Substrates

This compound and its ester derivatives can participate in various metal-catalyzed reactions, which are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These processes often involve transition metal catalysts such as those based on nickel, palladium, and copper. williams.edursc.orgntu.edu.tw

For example, nickel-catalyzed reactions involving ethyl crotonate have been used in cross-coupling reactions. An in-situ generated nickel catalyst, believed to contain pyridine (B92270) and ethyl crotonate molecules, facilitates the coupling of aryl iodides with thiols. rsc.org Nickel(0) catalysts have also been employed in cycloaddition reactions with methyl crotonate. thieme-connect.de

Palladium-catalyzed reactions are also prevalent. For instance, palladium(0) catalysts can be used in cross-coupling reactions of alkyl halides with organostannanes, where the presence of an electron-deficient alkene like a crotonate ester can influence the reaction pathway. ntu.edu.tw

Furthermore, crotonate esters have been utilized in metal-catalyzed cycloaddition reactions. The nickel-catalyzed intramolecular [4+2] cycloaddition between dienes and alkynes has been shown to be effective even with electronically poor dienophiles like ethyl crotonate, where the corresponding thermal Diels-Alder reaction might fail. williams.edu

These metal-catalyzed processes highlight the versatility of crotonate substrates in constructing complex molecular architectures. The specific catalyst system and reaction conditions dictate the outcome, enabling a range of synthetic transformations. researchgate.net

Applications in Scientific Research

Use in Polymerization Processes

This compound has been explored as a monomer or precursor in polymerization reactions. For instance, the thermal reaction of this compound in the solid state has been shown to yield a dimer, hex-1-ene-3,4-dicarboxylate, in a nearly quantitative yield. ontosight.aiprepchem.com This dimerization is a key step that can lead to the formation of polyesters. The resulting polymers, containing double bonds in their backbone, possess enhanced functional versatility. researchgate.net In some polymerization processes, this compound can also be generated as a byproduct or an intermediate, influencing the reaction mechanism and the final polymer structure. wikipedia.org

Group-Transfer Polymerization (GTP) of Alkyl Crotonates

Precursor in Materials Science

In the broader field of materials science, this compound serves as a precursor for the synthesis of more complex materials. Its ability to participate in polymerization is a direct application in creating polymeric materials with specific properties. researchgate.netacs.org The polymers derived from crotonates are noted for having higher glass transition temperatures compared to their methacrylate (B99206) counterparts, making them potentially suitable for high-temperature applications. researchgate.net Additionally, sodium-containing precursors, in general, are crucial for developing sodium-based nanostructured materials for various technological applications. mdpi.com

Alternating Copolymerization with Specific Cyclic Ethers

Role in Organic Synthesis

This compound is a valuable reagent in organic synthesis. It can be used to introduce the crotonate group into other molecules. For example, it can react with alkyl halides to form crotonate esters. The crotonate moiety itself is a dienophile and can participate in Diels-Alder reactions, a powerful method for forming six-membered rings. chemcess.com Furthermore, the solid-state thermal reaction of this compound has been studied as a method for forming carbon-carbon bonds without the need for a solvent, which is an environmentally friendly approach to chemical synthesis. ontosight.ai

Preparation of this compound from Crotonic Acid Precursors

The synthesis of this compound can be achieved through several reliable methods, primarily involving the neutralization of crotonic acid or the hydrolysis of its ester derivatives.

A common and straightforward laboratory method involves the direct neutralization of crotonic acid with a sodium base. ontosight.airsc.org Typically, crotonic acid is treated with an aqueous solution of sodium hydroxide (B78521). rsc.org The reaction progress can be monitored using an indicator like phenolphthalein (B1677637) to ensure complete neutralization. rsc.org Following the reaction, water is removed by distillation, and the resulting this compound crystals are collected and dried, often under vacuum, to yield the final product. rsc.org A similar principle applies to the synthesis of substituted derivatives, such as sodium gamma-fluorocrotonate, which is prepared by reacting gamma-fluorocrotonic acid with a sodium base like sodium hydroxide. ontosight.ai

Alternatively, this compound can be prepared via the saponification (base-catalyzed hydrolysis) of crotonate esters. For instance, the treatment of ethyl 3-(2-benzenesulphonamidoindan-5-yl)-crotonate with a sodium hydroxide solution in ethanol (B145695), followed by heating, results in the precipitation of the corresponding sodium salt upon cooling. prepchem.com More complex pathways can also yield crotonate salts; for example, the reaction of β-butyrolactone with a hydroxyl anion can lead to the formation of a 3-hydroxybutyric acid salt, which can subsequently eliminate water to form this compound. mdpi.com

Preparation MethodReactantsReagents/SolventsKey ConditionsProductRef.
NeutralizationCrotonic acidSodium hydroxide, WaterAqueous solution, use of indicatorThis compound rsc.org
Neutralizationgamma-Fluorocrotonic acidSodium hydroxide or other sodium basesNot specifiedSodium gamma-fluorocrotonate ontosight.ai
SaponificationEthyl 3-(2-benzenesulphonamidoindan-5-yl)-crotonateSodium hydroxide, EthanolBoiling for 1 hourSodium 3-(2-benzenesulphonamidoindan-5-yl)-crotonate prepchem.com

Synthesis of Crotonyl Halides via this compound Intermediacy

This compound serves as a valuable precursor for the synthesis of crotonyl halides, particularly crotonyl chloride. These acyl halides are highly reactive intermediates used in various organic transformations. crunchchemistry.co.uk While acyl chlorides are often prepared by treating the parent carboxylic acid with reagents like thionyl chloride (SOCl₂), phosphorus(III) chloride (PCl₃), or phosphorus(V) chloride (PCl₅), using the sodium salt provides an alternative route. crunchchemistry.co.uk

A specific method for the synthesis of crotonyl chloride from this compound involves heating the salt with phosphoric oxychloride (POCl₃). rsc.org The reaction is typically conducted in a sealed tube at an elevated temperature of 100°C to drive the conversion. rsc.org This process effectively transforms the less reactive carboxylate salt into the highly reactive acyl chloride, which can then be used in subsequent reactions, such as the synthesis of crotonic anhydride (B1165640) or various esters. rsc.orgchemcess.com

ProductPrecursorReagentConditionsRef.
Crotonyl chlorideThis compoundPhosphoric oxychloride (POCl₃)Heating in a sealed tube at 100°C rsc.org

Formation of Crotonic Anhydride Utilizing this compound

Crotonic anhydride is another important derivative that can be synthesized using this compound. The formation of an acid anhydride from a carboxylate salt and an acyl chloride is a well-established synthetic transformation. crunchchemistry.co.uk

In this specific synthesis, this compound is reacted with crotonyl chloride. chemcess.com The crotonate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of crotonyl chloride. crunchchemistry.co.uk This nucleophilic acyl substitution reaction results in the formation of crotonic anhydride and sodium chloride as a byproduct. crunchchemistry.co.ukchemcess.com This method provides a direct route to the anhydride, contrasting with the alternative method of dehydrating crotonic acid itself using a strong dehydrating agent like acetic anhydride. chemcess.comwikipedia.org

ProductReactant 1Reactant 2ByproductMechanismRef.
Crotonic anhydrideThis compoundCrotonyl chlorideSodium chlorideNucleophilic acyl substitution crunchchemistry.co.ukchemcess.com

Development of Crotonate Ester Derivatives for Polymerization Applications

Crotonate esters are significant monomers in polymer science, though their polymerization can be challenging due to steric hindrance and electronic effects. nih.govresearchgate.net The synthesis of these esters is a critical first step for their use in developing novel polymers. researchgate.net

The most commonly cited method for producing crotonate esters for polymerization studies is the direct esterification of crotonic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. wikipedia.orgorgsyn.orgacs.orgacs.org This approach has been used to synthesize a variety of alkyl crotonates, including:

sec-Butyl crotonate , prepared by refluxing crotonic acid and sec-butyl alcohol with sulfuric acid in benzene. orgsyn.org

n-Propyl crotonate , synthesized by refluxing crotonic acid and 1-propanol (B7761284) with sulfuric acid in chloroform (B151607) over an extended period. acs.orgacs.org

n-Butyl crotonate , created through the esterification of crotonic acid and 1-butanol, to avoid the acidic proton of crotonic acid which could interfere with certain polymerization reactions. nih.govacs.org

Methyl crotonate , obtained by the esterification of crotonic acid with methanol (B129727) using a sulfuric acid catalyst. chemicalbook.com

While the acid-catalyzed esterification of crotonic acid is prevalent in the literature for these applications, an alternative synthetic route involves the reaction of this compound with an appropriate alkyl halide. This reaction, analogous to the Williamson ether synthesis, proceeds via nucleophilic substitution where the crotonate anion displaces the halide from the alkyl substrate to form the ester. Although less frequently detailed specifically for polymerization monomer synthesis in the provided context, it represents a fundamental and viable method for ester formation.

Crotonate EsterSynthesis MethodReactantsCatalyst/SolventApplicationRef.
sec-Butyl crotonateAcid-catalyzed esterificationCrotonic acid, sec-Butyl alcoholSulfuric acid, BenzeneIntermediate for 3-Methylheptanoic acid synthesis orgsyn.org
n-Propyl crotonateAcid-catalyzed esterificationCrotonic acid, 1-PropanolSulfuric acid, ChloroformMonomer for Group-Transfer Polymerization acs.orgacs.org
n-Butyl crotonateAcid-catalyzed esterificationCrotonic acid, 1-ButanolNot specifiedMonomer for Radical Copolymerization nih.govacs.org
Methyl crotonateAcid-catalyzed esterificationCrotonic acid, MethanolSulfuric acid, Carbon tetrachlorideMonomer for Polymerization chemicalbook.com

Coordination Chemistry of the Crotonate Ligand

Synthesis and Characterization of Metal-Crotonate Coordination Complexes

The synthesis of metal-crotonate complexes typically involves the reaction of a suitable metal salt with crotonic acid or a crotonate salt in an appropriate solvent. jocpr.com For instance, lanthanide-crotonate complexes have been synthesized by titrating an aqueous mixture of hydrotris(pyrazolyl)borate (Tp⁻) and crotonate into aqueous solutions of lanthanide chlorides or nitrates. This method resulted in complexes with the general formula [LnTp₂(crot)] for later lanthanides like Holmium (Ho), and dinuclear complexes for earlier lanthanides. Similarly, copper(II) crotonate complexes have been prepared alongside other ligands like 3,5-dimethyl pyrazole (B372694) (Hdmpz). mdpi.com

Characterization of these complexes is performed using a suite of analytical techniques. Elemental analysis is fundamental in confirming the metal-to-ligand stoichiometry. mdpi.com Mass spectrometry helps in identifying the molecular ions of the complexes, such as the mononuclear forms of lanthanide complexes. kingston.ac.uk Infrared (IR) spectroscopy is crucial for confirming the coordination of the crotonate ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the carboxylate group. scirp.org

Table 1: Examples of Synthesized Metal-Crotonate Complexes

Metal Ion Ancillary Ligand(s) Resulting Complex Type Synthesis Method References
Lanthanides (La-Ho) Hydrotris(pyrazolyl)borate Dinuclear, e.g., [CeTp(crot)₂]₂ Titration of aqueous ligands into metal salt solution
Lanthanides (Ho-Lu) Hydrotris(pyrazolyl)borate Mononuclear, e.g., [HoTp₂(crot)] Titration of aqueous ligands into metal salt solution
Copper (Cu(II)) 3,5-dimethyl pyrazole [Cu(crot)₂(Hdmpz)₂] Reaction of metal salt with ligands mdpi.com
Uranyl (UO₂²⁺) None [UO₂(C₃H₅COO)₃]⁻ X-ray diffraction studies on pre-synthesized crystals researchgate.net

Structural Elucidation of Coordination Compounds via X-ray Crystallography

Studies on lanthanide complexes have revealed the formation of both mononuclear and dinuclear structures depending on the specific lanthanide ion used. kingston.ac.uk For example, a single-crystal X-ray study of the holmium complex confirmed a mononuclear [HoTp₂(crot)] formulation. In contrast, dinuclear forms, such as [DyTp(crot)₂]₂, were characterized for lanthanides from Lanthanum (La) to Holmium (Ho). kingston.ac.uk

In the case of uranyl crotonates, X-ray analysis has uncovered complex framework structures. Three uranyl crotonate complexes with the general formula RUO₂(C₃H₅COO)₃ (where R = K, Rb, Cs) were found to be constructed from anionic tris(carboxylato)uranylate units, [UO₂(C₃H₅COO)₃]⁻. researchgate.net The potassium (K) and rubidium (Rb) compounds form 3D framework structures with cubic crystals, while the cesium (Cs) analogue adopts a layered structure in a triclinic crystal system. researchgate.net Further research into uranyl complexes with alkali and alkaline-earth metals showed that the crotonate ion most commonly functions as a bridging ligand. researchgate.net Analysis of known crystal structures indicates that the crotonate ion often adopts a bidentate cyclic coordination mode with respect to the uranium atoms. researchgate.net

Table 2: Selected Crystallographic Data for Metal-Crotonate Complexes

Compound Crystal System Key Structural Features References
[HoTp₂(crot)] Not specified Mononuclear complex
[DyTp(crot)₂]₂ Not specified Dinuclear complex kingston.ac.uk
KUO₂(C₃H₅COO)₃ Cubic 3D framework structure researchgate.net
RbUO₂(C₃H₅COO)₃ Cubic 3D framework structure researchgate.net

Spectroscopic and Electronic Properties in Metal-Crotonate Systems

The spectroscopic and electronic properties of metal-crotonate complexes are critical for understanding their behavior and potential applications, particularly in materials science. Infrared (IR) spectroscopy provides direct evidence of the ligand's coordination. In a series of lanthanide crotonate complexes, specific IR bands corresponding to the borohydride (B1222165) (υ(BH)) and carboxylate (υ(CO)) stretching vibrations were identified, confirming the structure of the complexes.

The electronic properties of these complexes are often dominated by the nature of the metal ion, especially for lanthanides, which are known for their unique luminescent characteristics. In heteroleptic lanthanide-crotonate complexes, the crotonate ligand can act as an "antenna". kingston.ac.uk This means the ligand absorbs UV energy and then efficiently transfers it to the central lanthanide ion, which in turn emits light at its characteristic wavelength. kingston.ac.uk The efficiency of this process and the resulting luminescence lifetime can be influenced by the structure of the complex. For instance, studies have shown that the luminescence decay depends on the distance between the metal center and C-H oscillators within the ligand. kingston.ac.uk Europium crotonate complexes, when blended into polymer matrices, exhibit the characteristic red emission of the europium ion. kingston.ac.uk

Table 3: Infrared Spectral Data for Lanthanide Crotonate Complexes

Complex υ(BH) (cm⁻¹) υ(CO) (cm⁻¹) References
[DyTp(crot)₂]₂ 2453 / 2494 1657
[HoTp₂(crot)] 2469 / 2502 1648
[ErTp₂(crot)] 2469 / 2503 1648

Advanced Analytical and Spectroscopic Characterization Techniques in Crotonate Research

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystallographic structure of materials. measurlabs.commdpi.com By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce the arrangement of atoms, bond lengths, and angles within a crystal lattice. measurlabs.comdrawellanalytical.com

In the context of sodium crotonate, XRD analysis has been instrumental in understanding its solid-state thermal reactions. Studies have shown that during thermal dimerization, the crystal structure of this compound is maintained, leading to the formation of a solid solution crystal. rsc.org This is in contrast to potassium crotonate, where the larger ionic radius of potassium leads to a different crystal packing and, consequently, a different distribution of dimerization products. rsc.org The change in the crystal structure during the reaction can be monitored by observing the shifts in the XRD peak positions. rsc.org For instance, in one study, peaks at 2θ = 25.16°, 31.65°, and 38.17° in the this compound crystal were observed to shift to higher angles as the dimerization progressed, indicating a gradual decrease in the crystal face distance. rsc.org

Table 1: XRD Peak Shifts during Thermal Dimerization of this compound

Initial 2θ (°)Observation during DimerizationImplication
25.16Linear shift to higher anglesFormation of a solid solution crystal
31.65Linear shift to higher anglesMaintenance of crystal structure
38.17Linear shift to higher anglesDecrease in crystal face distance

This table is based on findings from a study on the thermal dimerization of alkali-metal salts of crotonic acid. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. numberanalytics.com IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the scattering of monochromatic light. numberanalytics.com Both techniques are used to identify functional groups and elucidate molecular structure.

In the study of crotonates, IR and Raman spectroscopy are used to analyze the molecular structures of cross-linked polymers. scielo.br For example, the infrared spectrum of a chitosan-based polymer cross-linked with a crotonate would show characteristic bands for the N-H and O-H stretching modes around 3360 cm⁻¹. scielo.br Changes in the vibrational modes of the crotonate moiety upon incorporation into the polymer provide clear evidence of the cross-linking interaction. scielo.br Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the polymer backbone. scielo.br

Table 2: Key Vibrational Modes in Crotonate-Related Research

Spectroscopic TechniqueWavenumber (cm⁻¹)Assignment
Infrared~3360ν(NH₂) and ν(OH) modes in cross-linked chitosan
RamanVariesPerturbations in oxocarbon moieties indicating interaction

This table illustrates the application of vibrational spectroscopy in characterizing polymers involving crotonates. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure and stereochemistry of molecules in solution. slideshare.net Both ¹H and ¹³C NMR are crucial in crotonate research.

¹H NMR spectroscopy of crotonate derivatives allows for the identification and quantification of different proton environments. For instance, in the analysis of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)] oligomers, low-intensity signals corresponding to the protons of the methyl group from the crotonate end-group can be detected at approximately δ = 1.87 ppm. researchgate.net ¹³C NMR provides complementary information on the carbon skeleton of the molecule. acs.org Two-dimensional (2D) NMR techniques, such as COSY and HETCOR, can be employed to establish correlations between protons and carbons, further aiding in complex structural elucidation. slideshare.net

Table 3: Representative ¹H NMR Chemical Shifts in Crotonate-Containing Oligomers

Proton EnvironmentChemical Shift (δ, ppm)
Crotonate end-group CH₃~1.87
Protons of 3-hydroxybutyrate (B1226725) repeating unitsVaries
Protons of 4-hydroxybutyrate repeating unitsVaries

Data based on the analysis of P(3HB-co-4HB) oligomers. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. uab.edu It is used to determine the molecular weight of compounds and to deduce their structure by analyzing their fragmentation patterns. uab.edumdpi.com

In the context of crotonate research, Electrospray Ionization Mass Spectrometry (ESI-MS) is often used to analyze oligomers and polymers. mdpi.comtandfonline.com The ESI-MS spectrum of polyhydroxyalkanoate (PHA) oligomers, for example, shows series of ions corresponding to sodium adducts of oligomers with crotonate and carboxyl end groups. mdpi.com Tandem mass spectrometry (MS/MS) experiments are then performed to confirm the structure. mdpi.comtandfonline.com The fragmentation of these ions, typically through a β-hydrogen rearrangement, leads to the loss of molecules like crotonic acid (86 Da), providing valuable structural information. mdpi.comtandfonline.com

Table 4: Common Fragment Losses in ESI-MS/MS of Crotonate-Terminated Oligomers

Precursor IonNeutral Loss (Da)Corresponding Molecule
[Oligomer+Na]⁺86Crotonic acid
[Oligomer+Na]⁺1002-pentenoic acid
[Oligomer+Na]⁺1142-hexenoic acid

This table summarizes fragmentation data from studies on PHA oligomers. mdpi.com

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Thermal Analysis, Differential Scanning Calorimetry) in Reaction and Stability Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. abo.fi Thermogravimetric Analysis (TGA) measures mass changes, Differential Thermal Analysis (DTA) detects temperature differences between a sample and a reference, and Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample. abo.fiworldoftest.com

These techniques are vital for characterizing the thermal behavior of this compound. TGA of this compound shows no weight loss until a sudden decomposition at high temperatures (around 450°C), indicating its thermal stability. rsc.org DTA of this compound reveals a small exothermic peak around 330°C, which is attributed to the heat of polymerization. rsc.org DSC can provide more quantitative data on such transitions, including the enthalpy of reaction. netzsch.comiitk.ac.in By combining these techniques, a comprehensive understanding of the thermal dimerization and decomposition processes of this compound can be achieved. rsc.org

Table 5: Thermal Analysis Data for this compound

TechniqueObservationTemperature (°C)Interpretation
TGASudden weight loss~450Thermal decomposition
DTASmall exothermic peak~330Heat of polymerization

Data derived from the thermal analysis of alkali-metal salts of crotonic acid. rsc.org

Chromatographic Methods (Gas Chromatography) for Product Separation and Quantification

Chromatographic methods are used to separate, identify, and quantify the components of a mixture. phenomenex.com Gas Chromatography (GC) is particularly useful for volatile and semi-volatile compounds. elgalabwater.comrroij.com

In research involving this compound, GC is employed to analyze the products of its thermal reactions. rsc.org For instance, after the thermal dimerization of crotonate salts, the products are often converted to their more volatile methyl esters and then analyzed by GC. rsc.org This allows for the separation and quantification of different isomeric dimers, providing insights into the selectivity of the reaction. rsc.org The retention time of each component is a key parameter for identification, while the peak area is used for quantification. phenomenex.com

Table 6: Application of Gas Chromatography in Crotonate Reaction Analysis

Analytical StepTechniquePurpose
Sample PreparationDerivatization (e.g., methylation)Increase volatility for GC analysis
SeparationGas Chromatography (GC)Separate isomeric reaction products
QuantificationGC with detector (e.g., FID)Determine the relative amounts of each product

This table outlines the general workflow for analyzing crotonate reaction products using GC. rsc.org

Theoretical and Computational Chemistry Approaches to Sodium Crotonate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic structure of many-body systems like atoms and molecules. wikipedia.orgaimspress.com DFT is based on using the spatially dependent electron density to determine the properties of a system, which is computationally less demanding than methods based on the many-electron wave function. wikipedia.orgscispace.com This makes it a versatile tool for predicting a wide range of molecular properties. aimspress.com

For ionic compounds like sodium crotonate, DFT can be employed to perform geometry optimization, calculating the most stable arrangement of atoms and predicting bond lengths and angles. Such calculations can also determine the thermodynamic stability of the compound. For instance, studies on other sodium salts of organic acids, such as the sodium salts of 2-aminoterephthalic acid, have used DFT to calculate binding energies, enthalpy, and Gibbs free energy to confirm that the compounds are thermodynamically stable. scirp.org A similar approach for this compound would involve calculating these parameters to predict its stability.

Natural Bond Orbital (NBO) analysis, a common technique used in conjunction with DFT, can reveal details about charge distribution and interactions between the sodium cation and the crotonate anion. scirp.org This analysis could identify key orbital interactions, such as those between the lone pair electrons of the oxygen atoms in the carboxylate group and the orbitals of the sodium ion. scirp.org Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the UV-visible absorption spectra, providing insights into the electronic transitions of the molecule. scirp.org The reactivity of this compound can also be explored by mapping the molecular electrostatic potential (ESP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting how the molecule will interact with other reagents. mdpi.com

Table 1: Potential Data Obtainable from DFT Calculations on this compound (based on analogous systems)

Calculated PropertyDescriptionExample Insight from Analogous Systems scirp.org
Binding EnergyThe energy released upon the formation of the ionic compound from its constituent ions.Quantifies the stability of the Na-carboxylate bond.
Thermodynamic Parameters (ΔH, ΔG)Changes in enthalpy and Gibbs free energy upon formation.Indicates the spontaneity and thermodynamic favorability of the compound's formation.
HOMO-LUMO GapThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.Relates to the chemical reactivity and the energy required for electronic excitation.
NBO AnalysisAnalyzes charge distribution and orbital interactions.Reveals charge transfer and the nature of the ionic and covalent character of bonds.
Vibrational FrequenciesCalculated frequencies corresponding to IR and Raman spectra.Aids in the interpretation of experimental spectroscopic data.

Molecular Dynamics Simulations Applied to Solid-State Reaction Pathways

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ucl.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed, atomistic view of dynamic processes, including solid-state reactions. ucl.ac.uk For sodium-containing materials, MD has been invaluable in understanding phenomena like ion transport and phase transitions. nih.govaps.org

In the context of this compound, MD simulations could be applied to investigate solid-state reaction pathways, such as thermal decomposition or solid-state polymerization. Using a reactive force field (ReaxFF), which allows for the formation and breaking of chemical bonds during the simulation, one could model the chemical transformations that occur upon heating. ucl.ac.uk This would reveal the step-by-step mechanism of the reaction, identify transient intermediates, and map the energy landscape of the process.

MD simulations are particularly powerful when combined with other techniques like kinetic Monte Carlo (kMC). Such hybrid methods can access significantly longer timescales than traditional MD, making them suitable for studying slower processes like diffusion and precipitation in solids. nih.govnasa.gov For example, simulations of sodium-ion conductors have successfully used MD and kMC to predict ionic conductivity and diffusion pathways by analyzing the statistical movement of sodium ions through the crystal lattice over millions of time steps. nih.gov A similar approach for this compound could elucidate how sodium ions move within the solid matrix and how this mobility influences reactivity. These simulations provide key parameters such as diffusivity and activation energy for ion transport, which are critical for understanding solid-state reaction kinetics. nih.gov

Table 2: Key Parameters from MD Simulations of Sodium-Ion Transport in Solids nih.gov

ParameterDescriptionSignificance
Na⁺ Diffusivity (D)A measure of the rate at which sodium ions move through the material.Crucial for determining the rate of diffusion-limited solid-state reactions.
Ionic Conductivity (σ)A measure of the material's ability to conduct electricity via ion movement.Calculated from diffusivity via the Nernst-Einstein equation.
Activation Energy (Ea)The minimum energy required for a sodium ion to hop from one site to another.Determines the temperature dependence of ion mobility and reaction rates.
Site OccupancyThe probability of finding a sodium ion at a specific site in the crystal lattice.Identifies the most stable positions and preferred diffusion pathways for ions.

Non-Covalent Interaction Analysis in Crystal Structures and Supramolecular Assemblies

Non-covalent interactions (NCIs) are the dominant forces that govern the self-assembly of molecules into crystal structures and other supramolecular arrangements. nih.govmdpi.com These interactions, which include hydrogen bonds, electrostatic forces, and van der Waals interactions, are weaker than covalent bonds but are crucial for determining the packing, stability, and physical properties of molecular crystals. nih.govmdpi.com

For this compound, NCI analysis can provide a detailed picture of how the sodium cations and crotonate anions are arranged in the crystal lattice and the specific forces holding them together. Computational tools like Hirshfeld surface analysis and Reduced Density Gradient (RDG) are used to visualize and quantify these weak interactions. mdpi.comresearchgate.net

Hirshfeld Surface Analysis: This method partitions the crystal space into regions associated with each molecule, allowing for the visualization of intermolecular contacts. The surface can be color-coded to show the types and relative strengths of these contacts.

Reduced Density Gradient (RDG): The RDG method plots the reduced electron density gradient against the electron density, which reveals NCIs in real space. researchgate.net The resulting isosurfaces are colored to distinguish between strong attractive interactions (like hydrogen bonds), weaker van der Waals forces, and repulsive steric clashes. researchgate.net

In the crystal structure of this compound, these analyses would highlight the strong electrostatic interactions between the negatively charged carboxylate group of the crotonate anion and the positively charged sodium cation. Additionally, they would reveal weaker C-H···O hydrogen bonds between the alkyl part of one crotonate anion and the oxygen atoms of a neighboring anion. Understanding this network of interactions is key to explaining the crystal's stability and morphology. mdpi.com

Table 3: Methods for Non-Covalent Interaction Analysis mdpi.comresearchgate.netrsc.org

Analysis MethodInformation ProvidedTypes of Interactions Identified
Hirshfeld Surface AnalysisVisualizes and quantifies intermolecular contacts.Hydrogen bonds, van der Waals contacts, C-H···π interactions.
Reduced Density Gradient (RDG)Visualizes NCI regions in 3D space.Distinguishes between strong attractive (H-bonds), weak (van der Waals), and repulsive (steric) interactions.
Quantum Theory of Atoms in Molecules (QTAIM)Analyzes the topology of the electron density to find bond paths and characterize interactions.Identifies and quantifies the strength of covalent and non-covalent bonds. rsc.org
Electrostatic Potential (ESP) SurfaceMaps charge distribution on the molecular surface.Identifies positive and negative regions, predicting sites for electrostatic interactions. mdpi.com

Kinetic Modeling and Reaction Progress Analysis in Complex Chemical Systems

Kinetic modeling is a computational technique used to simulate the rate at which chemical reactions occur and to understand the underlying reaction mechanisms. tappi.org By constructing a model consisting of elementary reaction steps and their associated rate constants, it is possible to predict the concentration of reactants, intermediates, and products over time. semanticscholar.org

For reactions involving this compound, such as its synthesis, decomposition, or polymerization, kinetic modeling can provide invaluable quantitative insights. A kinetic model for a reaction involving the crotonate moiety, for example, would be built upon a plausible mechanism that includes steps like monomer activation, chain propagation, and termination reactions. semanticscholar.org Studies on the polymerization of alkyl crotonates have successfully used kinetic models to determine the rate orders of reactions and to analyze the effect of steric hindrance on reaction rates. semanticscholar.org

In a system containing this compound, the model would also need to account for the role of the sodium species. Kinetic models for processes involving sodium carbonate, for instance, have shown that sodium can act as a promoter by influencing the concentration of reactive radical species. researchgate.net A comprehensive model for a this compound reaction would therefore include the elementary steps of the organic transformation as well as any catalytic or promoting effects of the sodium ions. By fitting the model to experimental data, one can estimate the rate constants for each step and validate the proposed mechanism. tappi.org This approach allows for the optimization of reaction conditions and provides a deeper understanding of the factors controlling the reaction progress. semanticscholar.org

Table 4: Components of a Kinetic Model for Crotonate Reactions (based on analogous systems) semanticscholar.org

Model ComponentDescriptionRelevance to this compound Reactions
Elementary Reaction StepsA set of individual, irreducible reactions that make up the overall transformation.Includes initiation, propagation, and termination steps for polymerization or decomposition pathways.
Rate EquationsDifferential equations describing the change in concentration of each species over time.Forms the core of the simulation, allowing for prediction of reaction progress.
Rate Constants (k)Proportionality constants that relate the rate of a reaction to the concentration of reactants.Quantifies the speed of each elementary step; can be estimated by fitting to experimental data.
Activation Energy (Ea)The energy barrier for each elementary step, often included via the Arrhenius equation.Determines the temperature dependence of the reaction rate.

Sodium Crotonate in Biochemical Research Tools and Mechanistic Biology

Role in Post-Translational Modification: Lysine (B10760008) Crotonylation (Kcr)

Lysine crotonylation is a recently discovered PTM where a crotonyl group is transferred from a donor molecule, crotonyl-coenzyme A (crotonyl-CoA), to the ε-amino group of a lysine residue on a protein. frontiersin.orgtandfonline.com This modification has been identified on both histone and non-histone proteins, indicating its widespread regulatory importance in cellular processes. frontiersin.orgacs.org The introduction of the crotonyl group, a four-carbon unsaturated acyl group, alters the charge and structure of the lysine side chain, thereby influencing protein function, chromatin dynamics, and gene expression. frontiersin.orgcreative-proteomics.com

The intracellular concentration of crotonyl-CoA is a key determinant of the extent of protein crotonylation. frontiersin.org Exogenous administration of sodium crotonate has been demonstrated to effectively increase the intracellular pool of crotonyl-CoA. tandfonline.comnih.gov Cells can take up crotonate, which is then converted to crotonyl-CoA by enzymes such as acyl-CoA synthetase short-chain family member 2 (ACSS2). mdpi.comd-nb.infobiorxiv.org This elevation in the substrate, crotonyl-CoA, directly enhances the levels of global histone and non-histone protein crotonylation. nih.govspandidos-publications.commdpi.com

Research has shown that treating cells with this compound leads to a significant upregulation of crotonylation on various proteins. frontiersin.orgd-nb.info For instance, in HeLa cells, treatment with this compound increased the abundance of crotonyl-CoA and subsequently elevated the levels of histone crotonylation, particularly at sites like H3K18. nih.govspandidos-publications.com This direct relationship allows researchers to use this compound as a chemical tool to probe the dynamics of protein crotonylation and its downstream biological consequences. The dynamic nature of this modification is also influenced by the relative concentrations of other acyl-CoAs, such as acetyl-CoA, as they compete for the same enzyme active sites. nih.gov

Table 1: Effect of this compound on Cellular Crotonyl-CoA and Histone Crotonylation

Cell Line Treatment Observation Reference
HeLa S3 This compound Increased cellular crotonyl-CoA levels and global histone crotonylation. nih.gov
HeLa This compound (20 mM) Upregulation of lysine crotonylation-modified proteins (Pan-KCr). mdpi.comuu.nl
H1299 (Lung Adenocarcinoma) This compound Increased crotonylation of non-histone proteins. d-nb.info

The dynamic process of protein crotonylation is regulated by the interplay of "writer" and "eraser" enzymes. spandidos-publications.com

Writers (Histone Acyltransferases/Crotonyltransferases): These enzymes catalyze the transfer of the crotonyl group from crotonyl-CoA to lysine residues. Notably, several enzymes known as histone acetyltransferases (HATs) also possess histone crotonyltransferase (HCT) activity. The coactivator p300/CBP is a major writer of crotonylation and has been shown to catalyze histone Kcr, which can stimulate transcription to a greater degree than histone acetylation. nih.govspandidos-publications.comijbs.com Other identified writers include MOF (males absent on the first), Gcn5, and Esa1, which can crotonylate various histone sites. tandfonline.comfrontiersin.orgnih.gov

Erasers (Histone Deacylases/Decrotonylases): These enzymes remove the crotonyl group from lysine residues. Class I histone deacetylases (HDACs), including HDAC1, HDAC2, and HDAC3, are major histone decrotonylases (HDCRs). frontiersin.orgnih.gov Additionally, some members of the sirtuin family of NAD+-dependent deacetylases, specifically SIRT1, SIRT2, and SIRT3, have been shown to exhibit decrotonylation activity. frontiersin.orgfrontiersin.orgelifesciences.org A protein named CDYL (Chromodomain Y-like) also negatively regulates histone crotonylation, not by acting as a direct eraser, but by functioning as a crotonyl-CoA hydratase, thus depleting the substrate required for the modification. frontiersin.orgd-nb.infobiorxiv.orgijbs.com

The balance between the activities of these writers and erasers, influenced by the cellular concentration of crotonyl-CoA (which can be modulated by this compound), dictates the specific crotonylation patterns on proteins and the subsequent cellular responses. mdpi.com

The crotonyl group has a unique structure compared to the more studied acetyl group. It is a four-carbon chain with a C-C double bond, which results in a rigid, planar conformation. frontiersin.org This distinct size, shape, and hydrophobicity provide a basis for specific recognition by "reader" proteins. frontiersin.org

Reader domains are specialized protein modules that recognize and bind to specific PTMs, translating the modification into downstream biological functions. Several families of reader domains have been identified to preferentially bind to crotonylated lysine. These include the YEATS (Yaf9, ENL, AF9, Taf14, Sas5), Double PHD Finger (DPF), and in some contexts, Bromodomain-containing proteins. frontiersin.orgfrontiersin.orgspandidos-publications.com

The YEATS domain, in particular, shows a strong binding preference for crotonylated lysine. frontiersin.org For example, the YEATS domain of AF9 contains an aromatic "sandwich" pocket that specifically accommodates the crotonyl group through π-π stacking interactions, distinguishing it from the smaller acetyl group. mdpi.com This specific recognition is crucial for recruiting effector proteins to chromatin, thereby mediating the functional consequences of histone crotonylation, such as the activation of gene transcription. frontiersin.orgmdpi.com The binding affinity of some reader domains for crotonyl groups can be significantly higher than for acetyl groups, highlighting the unique signaling role of this modification. frontiersin.org

Table 2: Reader Domains Recognizing Lysine Crotonylation

Reader Domain Family Specific Examples Mechanism of Recognition Reference
YEATS AF9, YEATS2, Taf14 Aromatic sandwich pocket engages in π-π stacking with the crotonyl group. frontiersin.orgmdpi.com
Double PHD Finger (DPF) DPF2, MOZ Recognizes the crotonyl group through hydrophobic interactions and hydrogen bonds. frontiersin.org

Mechanistic Interplay with Histone Acyltransferases and Deacylases in Protein Modification

Application as a Chemical Probe in Proteomics Research

The ability to manipulate and detect protein crotonylation is fundamental to understanding its biological roles. This compound, by increasing the abundance of the modification, facilitates its detection. This is complemented by the development of specific chemical probes and advanced proteomics methodologies. ijbs.com

While antibody-based methods are common, the development of chemical probes offers an alternative and complementary approach for studying protein crotonylation. rsc.orgresearchgate.net These probes are particularly useful for overcoming limitations of antibodies, such as cost, specificity, and batch-to-batch variability. rsc.orgresearchgate.net

One strategy involves bioorthogonal chemical reporters. For example, an alkynyl-functionalized crotonate analogue (Cr-alkyne) has been designed as a minimalist bioorthogonal probe. rsc.orgresearchgate.net This probe can be metabolically incorporated into proteins in living cells. The alkyne handle then allows for the "click" chemistry-mediated attachment of a reporter tag (e.g., a fluorescent dye or biotin) for visualization or enrichment. rsc.orgresearchgate.net Such probes have been successfully used for in-gel fluorescence detection and proteome-wide profiling of crotonylated proteins, leading to the identification of numerous novel crotonylation sites. rsc.orgresearchgate.net Another approach involved designing a peptide probe with a photo-cross-linker and a bio-orthogonal handle to capture binding partners of crotonylated histones. elifesciences.org

To study crotonylation on a proteome-wide scale (crotonylomics), sensitive and specific methods are required to enrich and identify modified proteins from complex cellular lysates.

Antibody-Based Enrichment: A primary method involves the use of pan-specific anti-crotonyl-lysine (Kcr) antibodies. acs.orgcreative-proteomics.comdovepress.com These antibodies are used to selectively capture crotonylated proteins or peptides from digested protein mixtures via immunoprecipitation or immunoaffinity enrichment. acs.orgcreative-proteomics.comdovepress.com

Mass Spectrometry (MS): Following enrichment, high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the core technology for identifying the specific proteins that are crotonylated and pinpointing the exact lysine residues that carry the modification. creative-proteomics.commdpi.comijbs.com This powerful technique has enabled the large-scale identification of thousands of crotonylation sites on both histone and non-histone proteins in various organisms and cell types. acs.orgmdpi.comijbs.com

These methodologies, often used in combination, have been instrumental in building a global map of the crotonylome and are essential for investigating how crotonylation patterns change in response to cellular signals or in disease states. creative-proteomics.comijbs.comdovepress.com

Design and Utility of Crotonylation-Specific Chemical Probes for Protein Labeling

Investigation of Metabolic Pathways Involving Crotonate as an Intermediate or Substrate

This compound serves as a valuable tool in biochemical research for elucidating metabolic pathways where its conjugate acid, crotonate, or its activated form, crotonyl-CoA, acts as a key intermediate or substrate. By supplying exogenous this compound to cellular or microbial systems, researchers can manipulate intracellular concentrations of these molecules, allowing for detailed investigation of their metabolic fate and downstream effects. This approach has been particularly insightful in studies of anaerobic fermentation, fatty acid and amino acid metabolism, and the regulation of cellular processes through post-translational modifications.

A primary area of investigation involves the metabolism of crotonate by anaerobic bacteria. In these organisms, crotonate can serve as a carbon and energy source. For instance, the syntrophic bacterium Syntrophus aciditrophicus can ferment crotonate in pure culture. nih.gov Studies using isotopically labeled [U-13C]crotonate have been instrumental in tracing the metabolic route. Research has shown that S. aciditrophicus metabolizes crotonate into acetate (B1210297) and cyclohexane (B81311) carboxylate. nih.govresearchgate.net This fermentation process involves an oxidative branch, forming acetate, and a reductive branch that produces cyclohexane carboxylate. researchgate.net The discovery that crotonate could be fermented to produce cyclohexane carboxylate and benzoate (B1203000) revealed novel metabolic capabilities in these microorganisms. nih.govasm.org

**Table 1: Metabolic Products of Crotonate Fermentation in *Syntrophus aciditrophicus***

Substrate Organism Key Products Molar Ratio (Product/Substrate) Reference
Crotonate Syntrophus aciditrophicus Acetate 1.4 ± 0.24 nih.gov
Cyclohexane carboxylate 0.16 ± 0.02 nih.gov

This table summarizes the primary end products and their molar yields from the fermentation of crotonate by pure cultures of the anaerobic bacterium Syntrophus aciditrophicus.

Beyond its role as a primary substrate in certain microbes, crotonate is readily converted in many organisms to crotonyl-CoA, a central intermediate in major metabolic pathways. nih.govresearchgate.net Crotonyl-CoA is a canonical intermediate in the β-oxidation of fatty acids and is also generated during the catabolism of the amino acids lysine and tryptophan. nih.govontosight.ai Enzymes such as crotonyl-CoA hydratase (also known as enoyl-CoA hydratase) are crucial in these pathways, catalyzing the hydration of crotonyl-CoA to 3-hydroxybutyryl-CoA during fatty acid breakdown. ontosight.ai

The ability of exogenous this compound to increase intracellular crotonyl-CoA levels has made it an indispensable chemical probe for studying histone and non-histone protein crotonylation (Kcr). nih.govnih.gov Crotonyl-CoA is the direct donor for this type of post-translational modification, which is catalyzed by enzymes with crotonyltransferase activity. nih.gov By treating cells with this compound, researchers can induce a global increase in protein crotonylation and observe the functional consequences. nih.govamegroups.org

This strategy has been effectively employed to study cell fate determination in human embryonic stem cells (hESCs). Research has demonstrated that treating hESCs with this compound induces their differentiation towards the endodermal lineage. nih.govresearchgate.net Mechanistic studies revealed that the resulting increase in protein crotonylation, particularly of metabolic enzymes, leads to a significant metabolic shift. Specifically, it causes reduced glycolysis and an enhanced tricarboxylic acid (TCA) cycle. nih.govresearchgate.net The glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) was identified as a key target, with its crotonylation leading to decreased enzymatic activity. researchgate.netresearchgate.net These findings highlight a direct link between the metabolic intermediate crotonyl-CoA, protein modification, and the regulation of developmental pathways. nih.gov

Table 2: Effects of this compound-Induced Crotonylation on Metabolic Pathways in Human Embryonic Stem Cells (hESCs)

Cellular Process Key Protein/Pathway Affected Observed Effect Consequence Reference
Metabolism Glycolysis Downregulated Metabolic switch away from glycolysis nih.govresearchgate.net
Tricarboxylic Acid (TCA) Cycle Enhanced Increased mitochondrial respiration nih.gov
GAPDH (Glyceraldehyde-3-phosphate dehydrogenase) Crotonylated, leading to reduced enzyme activity Contribution to reduced glycolysis researchgate.netresearchgate.net
Cell Fate Pluripotency Gene Expression Decreased Loss of pluripotency nih.gov
Endodermal Gene Expression Increased Differentiation into the endodermal lineage nih.govresearchgate.net

This table outlines the detailed research findings on how this compound treatment impacts metabolic pathways and cell fate in human embryonic stem cells through the induction of protein crotonylation.

Furthermore, this compound is utilized in disease models to explore the therapeutic potential of modulating metabolic pathways through crotonylation. For example, studies have shown that this compound can alleviate diabetic kidney disease in mouse models, an effect linked to its ability to induce histone crotonylation via the enzyme Acyl-CoA synthetase short-chain family member 2 (ACSS2) and the histone acyltransferase p300. researchgate.netnih.gov Similarly, providing this compound has been found to preserve myocardial function after ischemia-reperfusion injury in mice, suggesting a protective role for enhanced lysine crotonylation in cardiomyocytes. ahajournals.org While some studies have implicated ACSS2 in converting crotonate to crotonyl-CoA, other direct in vitro enzymatic assays have demonstrated that human ACSS2 is unable to use crotonate as a substrate, suggesting that other, yet-to-be-fully-identified, acyl-CoA synthetases are responsible for this conversion in the cell. nih.govbiorxiv.org

Environmental Chemistry and Bioremediation Studies Focusing on Chemical Mechanisms

Microbial Degradation Pathways of Crotonate and Structurally Related Compounds

The microbial degradation of crotonate is a key process in the anaerobic breakdown of organic matter, particularly in environments like sewage, landfill leachate, and industrial effluents where volatile fatty acids are common intermediates. erudit.org A variety of microorganisms, primarily anaerobic bacteria, can utilize crotonate as a carbon and energy source through several distinct metabolic pathways.

One of the most well-documented pathways is the fermentation of crotonate by the syntrophic bacterium Syntrophus aciditrophicus. researchgate.net In pure culture, this gram-negative bacterium metabolizes crotonate through a unique dismutation process. Instead of the common conversion to acetate (B1210297) and butyrate, S. aciditrophicus ferments one mole of crotonate to approximately 1.4 moles of acetate and 0.16 moles of cyclohexane (B81311) carboxylate. nih.gov This process involves a complex series of reactions where crotonate is both oxidized and reduced.

The proposed pathway involves the following key steps:

Oxidative Branch : One molecule of crotonate is oxidized to two molecules of acetyl-CoA, which are then converted to acetate. This process generates reducing equivalents (e.g., NADH, reduced ferredoxin). researchgate.netresearchgate.net

Reductive Branch : To regenerate the NAD+ consumed in the oxidative branch, a second crotonate molecule enters a reductive pathway. researchgate.net This involves a series of reversed β-oxidation-like steps and chain elongation, ultimately leading to the formation of cyclohexane carboxylate as the excreted end product. researchgate.netresearchgate.net A central intermediate in this pathway is cyclohexa-1,5-diene-1-carboxyl-CoA (Ch1,5CoA), which is formed by the reverse operation of enzymes typically used in the degradation of aromatic compounds like benzoate (B1203000). researchgate.net This intermediate is then further reduced to cyclohexanoyl-CoA (CHCoA) by specific acyl-CoA dehydrogenases. researchgate.netnih.gov

Other anaerobic bacteria employ a more direct dismutation of crotonate. For instance, species like Syntrophomonas wolfei and some clostridia convert two moles of crotonate into two moles of acetate and one mole of butyrate. nih.govresearchgate.net This process also involves an oxidative and a reductive branch, but the reductive pathway terminates at butyryl-CoA, regenerating NAD+ via butyryl-CoA dehydrogenase. researchgate.net

Structurally related compounds often feature in the degradation pathways of larger, more complex molecules. For example, 4-oxalocrotonate is an intermediate in the microbial degradation of aromatic compounds such as nitrobenzene (B124822) and 4-hydroxybenzoate. ontosight.aiasm.org Enzymes like 4-oxalocrotonate tautomerase catalyze the conversion of 4-oxalocrotonate to other intermediates, demonstrating how the chemical structures related to crotonate are processed in diverse metabolic contexts. ontosight.aiasm.org Similarly, acyl-CoA dehydrogenases involved in crotonate metabolism in S. aciditrophicus are also implicated in the anaerobic degradation of complex pollutants like polycyclic aromatic hydrocarbons. asm.org

**Table 1: End Products of Crotonate Fermentation by Syntrophus aciditrophicus*** *This table summarizes the molar products from the fermentation of one mole of crotonate by pure cultures of S. aciditrophicus as determined by High-Performance Liquid Chromatography (HPLC).

SubstrateProductMolar Yield (mol/mol of crotonate)Reference
CrotonateAcetate1.41 ± 0.24 nih.gov
CrotonateCyclohexane carboxylate0.16 ± 0.02 nih.gov

Analysis of Co-substrate Effects and Microbial Community Interactions in Bioremediation Processes

The addition of co-substrates can significantly influence the metabolic pathways and product yields in bioremediation. This strategy, sometimes called cometabolism, can stimulate the degradation of a target compound. frtr.gov For instance, in open-culture fermentation studies, the co-fermentation of crotonate with substrates like ethanol (B145695) and lactate (B86563) has been shown to be feasible and can steer the process towards the production of valuable carboxylates. researchgate.net

A study investigating open-culture crotonate fermentation demonstrated that:

Fermentation of crotonate as a single substrate primarily yielded acetate and n-butyrate. researchgate.net

The addition of ethanol as a co-substrate under neutral pH conditions significantly increased the production of n-butyrate to 16.5 ± 1.5 g/L, along with n-caproate. researchgate.net

Co-fermentation with lactate was also effective, predominantly yielding acetate and n-butyrate. researchgate.net

Microbial communities in environments where crotonate is present often show an enrichment of specialized populations. For example, in anaerobic digesters treating slaughterhouse waste, which contains lipids that degrade to intermediates like crotonate, an enrichment of β-oxidizing bacteria such as Syntrophomonas sp. and syntrophic methanogens like Methanosarcina sp. has been observed. capes.gov.br This demonstrates that the substrate composition directly shapes the microbial community structure, favoring organisms that can efficiently carry out the necessary metabolic steps, often in close cooperation. capes.gov.brresearchgate.net The stability and efficiency of the degradation process rely on these complex interactions, including the exchange of metabolic shuttles like acetate, formate, and hydrogen. researchgate.net

Table 2: Product Yields from Co-fermentation of Crotonate with Ethanol This table presents the final concentrations of major products from the co-fermentation of crotonate and ethanol by an open-culture microbial community after 28 days of incubation.

Initial SubstratesMajor ProductFinal Concentration (mM)Reference
Crotonate (100 mM)Acetate105 ± 4 researchgate.net
Crotonate (100 mM)n-Butyrate41 ± 3 researchgate.net
Crotonate (88 ± 10 mM) + Ethanol (178 ± 20 mM)n-Butyrate188 ± 17 researchgate.net
Crotonate (88 ± 10 mM) + Ethanol (178 ± 20 mM)n-Caproate11 ± 5 researchgate.net

Q & A

Q. What experimental strategies optimize sodium crotonate yields in microbial systems?

To enhance this compound production in engineered bacteria (e.g., Cupriavidus necator), researchers should:

  • Induce pathway expression using L-arabinose (1 mM) at specific growth phases (e.g., 17 hours post-inoculation) to activate synthetic carbon fixation pathways .
  • Supplement ammonium sulfate (5–10 mM) during cultivation to stabilize pH and support biomass formation .
  • Compare metabolic pathways : The malonyl-CoA bypass variant outperforms linear acetyl-CoA conversion, achieving 1.74 mM crotonate (vs. 0.82 mM in linear strains) due to higher volumetric productivity (83 µmol/(L·h)) .
  • Monitor reassimilation : Crotonate degradation by bacteria post-45 hours necessitates timely harvesting to maximize yields .

Q. Which analytical methods characterize this compound’s structure and purity?

  • NMR spectroscopy : Use 1D 1^1H and 13^13C NMR with 2D techniques (COSY, HMQC, HMBC) to resolve spin systems and assign quaternary carbons. For example, ethyl crotonate’s methyl groups (δ 1.2–1.3 ppm) and α/β-unsaturated ester signals (δ 5.8–6.3 ppm) are identifiable via 2D homonuclear J-resolved spectroscopy .
  • Infrared (IR) spectroscopy : Lanthanide crotonate complexes show unique (µ₂-κ², κ¹) bridging ligand signatures at 1,540–1,600 cm⁻¹ for carboxylate stretches .

Q. What safety protocols are essential for handling this compound derivatives?

  • Personal protective equipment (PPE) : Wear safety glasses, nitrile gloves, and protective clothing to avoid dermal/ocular irritation (Category 2A/2B hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of volatile derivatives (e.g., ethyl crotonate, flash point <93°C) .

Advanced Research Questions

Q. How do researchers resolve contradictions in crotonate productivity data between bacterial strains?

  • Benchmark TRY metrics : Compare titers (mM), rates (µmol/(L·h)), and yields (mmol/mol substrate) across strains. For example, malonyl-CoA bypass strains achieve 2.43 mmolCrotonate/molFormate vs. 0.46 mmol/mol in linear pathways, highlighting pathway efficiency disparities .
  • Reassimilation analysis : Track crotonate depletion post-45 hours via HPLC to differentiate production capacity from metabolic consumption .

Q. What mechanisms underlie this compound’s role as a negative allosteric modulator in ion channels?

  • Mutagenesis studies : Pre-β5 strand mutations in GLIC ion channels reverse crotonate’s effect from negative to positive modulation, indicating residue-dependent binding at orthotopic sites .
  • Structural dynamics : Crotonate’s α,β-unsaturated moiety enables selective interactions with LoopΩ regions, altering channel gating via "loose" vs. "all-or-none" dependency patterns .

Q. How does this compound influence histone crotonylation in cardiac homeostasis?

  • ECHS1 knockdown models : Deletion of enoyl-CoA hydratase elevates histone Kcr levels, upregulating hypertrophic genes (e.g., Nppb) in cardiomyocytes. Co-treatment with 10 mM crotonate amplifies this effect, validated via ChIP-qPCR and RNA-seq .
  • Pathway inhibition : Crotonate-driven β-oxidation upregulation redirects acetyl-CoA pools toward histone modification, detectable via LC-MS/MS .

Q. What are the dominant reaction pathways in gas-phase oxidation of this compound derivatives?

  • OH radical addition : Methyl crotonate reacts with OH at 4.05 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, forming 2-hydroxypropanal and formaldehyde via H-shift mechanisms .
  • Product identification : Use photoionization mass spectrometry (PIMS) to detect intermediates (e.g., C₂H₅⁺, m/z 29) and validate pathways via G3B3-calculated activation energies .

Q. How does crotonate upregulate β-oxidation in Candida albicans?

  • Transcriptomic profiling : RNA-seq reveals 345 differentially expressed genes (1 h post-treatment), including peroxisome biogenesis (PEX genes) and acyl-CoA dehydrogenases. GO enrichment confirms β-oxidation pathway activation (FDR <0.05) .
  • Time-resolved analysis : Adaptive downregulation at 3 h suggests metabolic feedback; qRT-PCR validates persistent ACOX1 and ECH1 expression .

Q. What isotopic labeling techniques trace crotonate’s metabolic fate in anaerobic bacteria?

  • ¹³C-tracer studies : [U-¹³C]crotonate incorporation into cyclohexane carboxylate (m/z +6) confirms C-C condensation pathways in Syntrophus aciditrophicus. CO₂ carboxylation (via [¹³C]bicarbonate) labels position C6, elucidated via GC-MS of TMS derivatives .

Q. Methodological Insights

  • Crotonate assay for PHA quantification : Digest polymer samples with concentrated H₂SO₄, measure UV absorbance at 235 nm, and calibrate against P(3HB) standards (R² >0.98) .
  • NMR parameter optimization : For ethyl crotonate, use CDCl₃ solvent, 25% concentration, and 7-second acquisition times to resolve coupling patterns (e.g., 8.0 Hz for vinyl protons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.